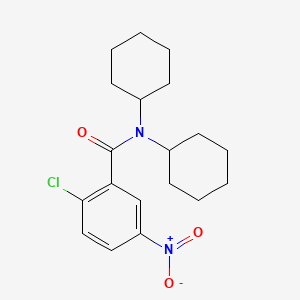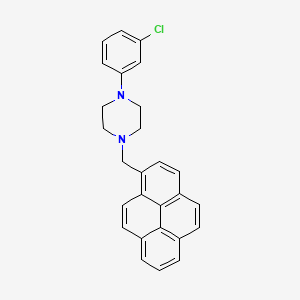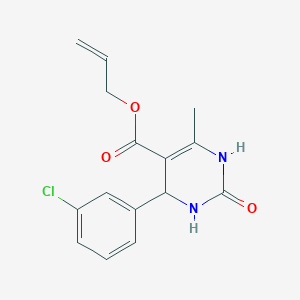![molecular formula C22H19ClN2O4 B5214241 2-{[(4-chlorophenoxy)acetyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B5214241.png)
2-{[(4-chlorophenoxy)acetyl]amino}-N-(4-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-chlorophenoxy)acetyl]amino}-N-(4-methoxyphenyl)benzamide, commonly known as CPAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CPAB is a benzamide derivative that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
CPAB has been extensively studied in various research fields, including cancer research, neurological disorders, and inflammatory diseases. In cancer research, CPAB has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological disorders, CPAB has been studied for its potential neuroprotective effects. Inflammatory diseases, such as rheumatoid arthritis, have also been studied using CPAB as a potential therapeutic agent.
Mecanismo De Acción
The mechanism of action of CPAB is not fully understood. However, it has been suggested that CPAB inhibits the activity of certain enzymes, such as histone deacetylases, which play a role in cancer cell growth and proliferation. CPAB has also been shown to modulate the activity of certain signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
CPAB has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and induction of apoptosis, neuroprotective effects, and anti-inflammatory effects. CPAB has also been shown to modulate the activity of certain signaling pathways, such as the PI3K/Akt pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPAB has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and induce apoptosis, its potential neuroprotective effects, and its anti-inflammatory effects. However, CPAB also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for CPAB research, including further studies on its mechanism of action, its potential therapeutic applications in cancer, neurological disorders, and inflammatory diseases, and the development of more potent and selective CPAB analogs. Additionally, the use of CPAB in combination with other therapeutic agents may also be explored in future research.
Conclusion:
In conclusion, CPAB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CPAB has been synthesized using various methods and has been extensively studied for its potential therapeutic applications in cancer, neurological disorders, and inflammatory diseases. CPAB has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and induce apoptosis, its potential neuroprotective effects, and its anti-inflammatory effects. However, further research is needed to fully understand its mechanism of action and to develop more potent and selective CPAB analogs.
Métodos De Síntesis
CPAB has been synthesized using various methods, including the reaction of 4-chlorophenyl chloroformate, 4-methoxyaniline, and 2-(4-chlorophenoxy)acetic acid in the presence of a base, such as triethylamine. Another method involves the reaction of 4-chlorophenyl chloroformate, 4-methoxyaniline, and 2-(4-chlorophenoxy)acetic acid in the presence of a catalyst, such as N,N-dimethylformamide.
Propiedades
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4/c1-28-17-12-8-16(9-13-17)24-22(27)19-4-2-3-5-20(19)25-21(26)14-29-18-10-6-15(23)7-11-18/h2-13H,14H2,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJLZQZHDKSYGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-chlorophenoxy)acetyl]amino}-N-(4-methoxyphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5214167.png)

![8-[3-(4-bromo-2-chlorophenoxy)propoxy]quinoline](/img/structure/B5214182.png)
![11-(4-hydroxy-3-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5214185.png)





![ethyl [10-(2-thienylcarbonyl)-10H-phenothiazin-2-yl]carbamate](/img/structure/B5214234.png)
methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5214243.png)
![3-(2,3-dihydroxypropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5214255.png)
